2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
CAS No.: 91912-46-8
Cat. No.: VC1762215
Molecular Formula: C7H8O6
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91912-46-8 |
---|---|
Molecular Formula | C7H8O6 |
Molecular Weight | 188.13 g/mol |
IUPAC Name | carboxy 2-(5-oxooxolan-2-yl)acetate |
Standard InChI | InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11) |
Standard InChI Key | ZLAAIVBHMNPPEF-UHFFFAOYSA-N |
SMILES | C1CC(OC1=O)(CC(=O)O)C(=O)O |
Canonical SMILES | C1CC(=O)OC1CC(=O)OC(=O)O |
Introduction
Chemical Identity and Basic Properties
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid is identified by the CAS Registry Number 91912-46-8. It is characterized by the molecular formula C₇H₈O₆ and has a molecular weight of 188.13 g/mol . The compound belongs to the class of γ-lactones with additional carboxylic acid functionalities.
The basic identification parameters are summarized in the following table:
Property | Value |
---|---|
CAS Number | 91912-46-8 |
Molecular Formula | C₇H₈O₆ |
Molecular Weight | 188.13 g/mol |
IUPAC Name | 2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
Common Synonyms | Homocitric acid-gamma-lactone, 2-(carboxymethyl)-5-oxooxolane-2-carboxylic acid |
InChI | InChI=1S/C7H8O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-3H2,(H,8,9)(H,11,12) |
InChIKey | FMWCVXXCFOTHGM-UHFFFAOYSA-N |
SMILES | C1CC(OC1=O)(CC(=O)O)C(=O)O |
Structural Characteristics and Molecular Architecture
The molecular structure of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid features several key structural elements that define its chemical behavior:
Core Structure
The compound contains a 5-membered tetrahydrofuran ring with an oxo group at position 5, forming a γ-lactone structure . The quaternary carbon at position 2 of the ring is substituted with two important functional groups: a direct carboxylic acid and a carboxymethyl side chain.
Functional Groups
The molecule contains three key functional groups:
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A γ-lactone (cyclic ester) formed by the tetrahydrofuran ring with a carbonyl at position 5
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A carboxylic acid directly attached to C-2 of the tetrahydrofuran ring
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Another carboxylic acid at the terminus of the carboxymethyl side chain
This arrangement of functional groups creates a molecule with multiple reactive sites and distinctive chemical properties, including acidic behavior due to the two carboxylic acid groups.
Physical and Chemical Properties
The physical and chemical properties of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid are influenced by its structural features:
Reactivity Profile
The compound's reactivity is characterized by:
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Acidic properties from the two carboxylic acid groups, allowing participation in acid-base reactions
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Potential for esterification and amidation reactions via the carboxylic acid functionalities
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The lactone ring may undergo hydrolysis under appropriate conditions, opening to form a hydroxy-carboxylic acid structure
Desired Concentration | Volume Needed for Different Amounts |
---|---|
1 mg | |
1 mM | 5.3152 mL |
5 mM | 1.0630 mL |
10 mM | 0.5315 mL |
Related Compounds and Structural Analogues
Several structurally related compounds provide context for understanding 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid:
5-Oxotetrahydrofuran-2-carboxylic Acid
This simpler analogue (CHEBI:74524) contains a single carboxylic acid group at position 2 of the tetrahydrofuran ring, in contrast to the target compound which has an additional carboxymethyl group . Its molecular formula is C₅H₆O₄ with a molecular weight of 130.10 g/mol.
Applications and Research Relevance
Synthetic Chemistry Applications
The compound's structure suggests several potential applications in synthetic organic chemistry:
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As a bifunctional building block in multi-step synthesis
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In reactions requiring both lactone and carboxylic acid functionalities
Biochemical Relevance
The structural similarity to homocitric acid (as suggested by one of its synonyms) indicates potential relevance to biochemical pathways:
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Structural analogue to citric acid cycle intermediates
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Possible involvement in studies related to metabolic processes
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Potential applications in biochemical research targeting carboxylic acid metabolism
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